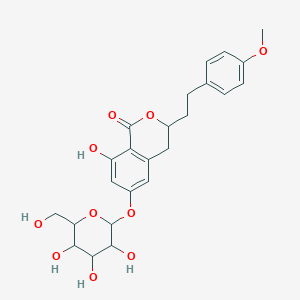
Agrimonolide 6-O-beta-D-glucoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Agrimonolide 6-O-beta-D-glucoside is typically isolated from natural sources rather than synthesized chemically. The isolation process involves extracting the compound from Agrimonia pilosa using solvents such as ethyl acetate .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through extraction from its natural plant source .
Analyse Des Réactions Chimiques
Types of Reactions: Agrimonolide 6-O-beta-D-glucoside can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. detailed studies on the specific reactions of this compound are limited.
Common Reagents and Conditions: The common reagents and conditions for reactions involving this compound are not well-documented. Further research is needed to elucidate the specific reagents and conditions that facilitate these reactions.
Major Products Formed: The major products formed from the reactions of this compound are not extensively studied. More research is required to identify the products resulting from its chemical transformations.
Applications De Recherche Scientifique
Agrimonolide 6-O-beta-D-glucoside has several scientific research applications:
Hepatic Disease Research: The compound has shown hepatoprotective activity in studies involving Hep G2 cells and primary hepatocytes.
Diabetes Research: this compound has been identified as an alpha-glucosidase inhibitor, which is significant in the context of diabetes treatment.
Antioxidant Activity: The compound exhibits antioxidant properties, making it a potential candidate for research in oxidative stress-related conditions.
Mécanisme D'action
Agrimonolide 6-O-beta-D-glucoside exerts its effects primarily through its interaction with specific molecular targets and pathways:
Hepatoprotective Activity: The compound protects liver cells by inhibiting oxidative stress and inflammation.
Alpha-Glucosidase Inhibition: this compound inhibits the enzyme alpha-glucosidase, which plays a crucial role in carbohydrate digestion and glucose absorption.
Comparaison Avec Des Composés Similaires
Agrimonolide 6-O-beta-D-glucoside can be compared with other similar isocoumarin compounds:
Agrimonolide: Another isocoumarin isolated from Agrimonia pilosa, known for its alpha-glucosidase inhibitory activity.
Desmethylagrimonolide: A derivative of agrimonolide with similar biological activities.
Desmethylagrimonolide 6-O-beta-D-glucopyranoside: Another glucoside derivative with comparable properties.
This compound is unique due to its specific glucoside structure, which may contribute to its distinct biological activities.
Propriétés
IUPAC Name |
8-hydroxy-3-[2-(4-methoxyphenyl)ethyl]-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroisochromen-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28O10/c1-31-14-5-2-12(3-6-14)4-7-15-8-13-9-16(10-17(26)19(13)23(30)32-15)33-24-22(29)21(28)20(27)18(11-25)34-24/h2-3,5-6,9-10,15,18,20-22,24-29H,4,7-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTNBYGORCDLAFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC2CC3=C(C(=CC(=C3)OC4C(C(C(C(O4)CO)O)O)O)O)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-[[2-(4-propan-2-yloxyphenyl)-[1]benzofuro[3,2-d]pyrimidin-4-yl]oxy]pyrrolidine-2-carboxylic acid](/img/structure/B13386744.png)
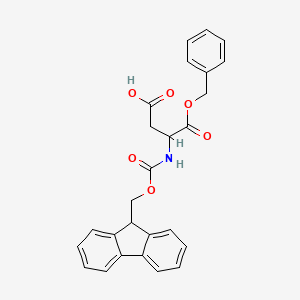
![Ethyl 4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate](/img/structure/B13386754.png)
![1-(4-Amino-5H-pyrrolo[3,2-d]pyrimidin-7-ylmethyl)-4-methylsulfanylmethyl-pyrrolidin-3-ol](/img/structure/B13386760.png)
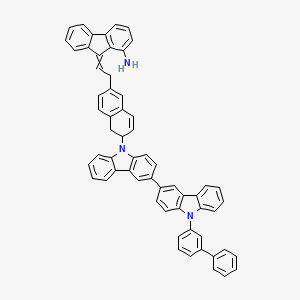
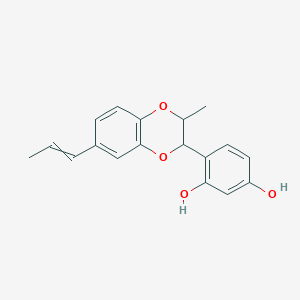
![17-Hydroxy-6-(2-hydroxypropan-2-yl)-2,9,11,14,19,19-hexamethyl-5-oxapentacyclo[12.8.0.02,11.04,10.015,20]docosa-16,20-diene-8,13,18-trione](/img/structure/B13386780.png)
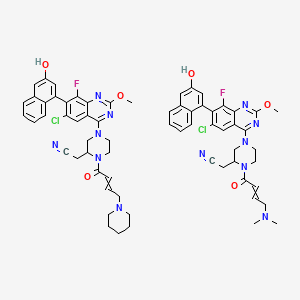
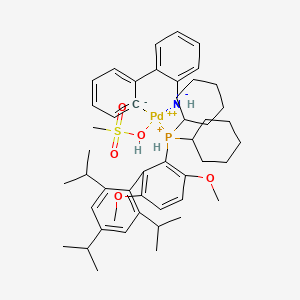
![5-(4-Aminopyrrolo[2,3-d]pyrimidin-7-yl)-4,4-difluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B13386797.png)
![3-[11,15-Dimethyl-5-methylidene-14-(6-methyl-7-oxohept-5-en-2-yl)-6-oxo-7-oxapentacyclo[8.7.0.01,3.04,8.011,15]heptadecan-3-yl]propanoic acid](/img/structure/B13386803.png)
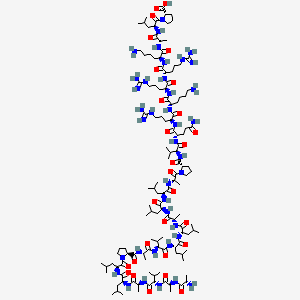
![Ganclclovir, [8-3H]](/img/structure/B13386819.png)
